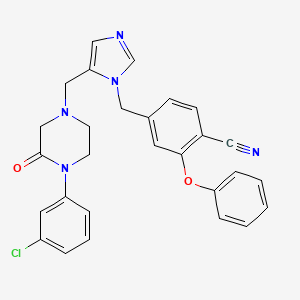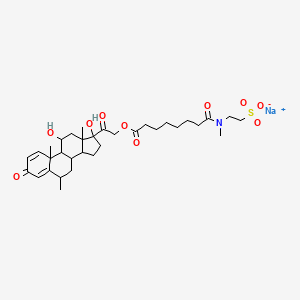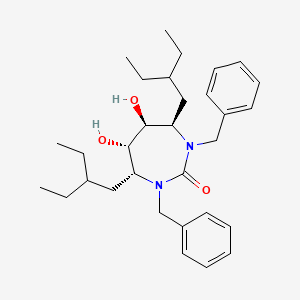
2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a molecular formula of C31H48N2O3 and a molecular weight of 496.736 . This compound is characterized by its diazepinone core structure, which is a seven-membered ring containing two nitrogen atoms. The presence of multiple hydroxyl groups and phenylmethyl substituents adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
The synthesis of 2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves several steps, typically starting with the preparation of the diazepinone core This can be achieved through the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of more saturated derivatives.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. .
Applications De Recherche Scientifique
2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its effects on various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepinone core can bind to active sites of enzymes, inhibiting their activity or altering their function. The hydroxyl and phenylmethyl groups contribute to the compound’s binding affinity and specificity. The pathways involved in its action include modulation of enzyme activity, interference with protein-protein interactions, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Compared to other diazepinone derivatives, 2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
1,3-Diazepin-2-one derivatives: These compounds share the diazepinone core but differ in their substituents, leading to variations in their reactivity and applications.
Phenylmethyl-substituted diazepinones: These compounds have similar substituents but may lack the hydroxyl groups, affecting their chemical behavior and biological activity.
Hydroxylated diazepinones: These compounds have hydroxyl groups but differ in the nature and position of other substituents, influencing their overall properties .
This detailed article provides a comprehensive overview of 2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C31H46N2O3 |
|---|---|
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(2-ethylbutyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O3/c1-5-23(6-2)19-27-29(34)30(35)28(20-24(7-3)8-4)33(22-26-17-13-10-14-18-26)31(36)32(27)21-25-15-11-9-12-16-25/h9-18,23-24,27-30,34-35H,5-8,19-22H2,1-4H3/t27-,28-,29+,30+/m1/s1 |
Clé InChI |
ZOVJTMLVWJLRKQ-XAZDILKDSA-N |
SMILES isomérique |
CCC(CC)C[C@@H]1[C@@H]([C@H]([C@H](N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CC(CC)CC)O)O |
SMILES canonique |
CCC(CC)CC1C(C(C(N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CC(CC)CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12297439.png)
![4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)
![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)
![[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12297455.png)

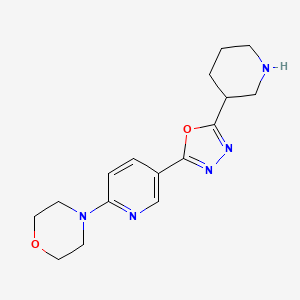
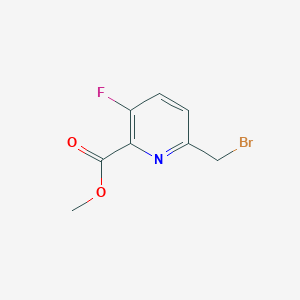
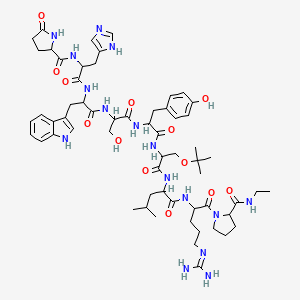
![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)
